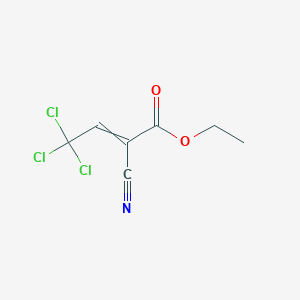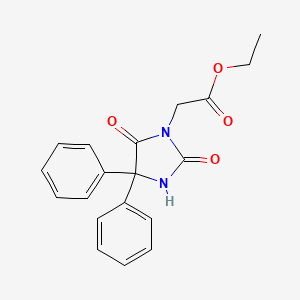
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a carbamothioyl group, and a bromobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the condensation of vanillin and p-anisidine to form a Schiff base, followed by further reactions to introduce the carbamothioyl and bromobenzoate groups . The reaction conditions often involve the use of solvents like methanol and water, with stirring at room temperature for specific durations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.
Applications De Recherche Scientifique
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s methoxy and carbamothioyl groups play crucial roles in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate oxidative stress and inhibit microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol: Similar structure but lacks the bromobenzoate moiety.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in other functional groups.
Uniqueness
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is unique due to its combination of methoxy, carbamothioyl, and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
765912-83-2 |
|---|---|
Formule moléculaire |
C23H20BrN3O4S |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O4S/c1-29-19-9-7-18(8-10-19)26-23(32)27-25-14-15-6-11-20(21(12-15)30-2)31-22(28)16-4-3-5-17(24)13-16/h3-14H,1-2H3,(H2,26,27,32)/b25-14+ |
Clé InChI |
GNTZJKIZKPNLGW-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)




![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)



